

# Synthesis of Omeprazole-N-oxide for Research Applications: A Detailed Guide

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## Compound of Interest

Compound Name: Omeprazole-N-oxide

Cat. No.: B194791

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This application note provides a comprehensive overview and detailed protocols for the synthesis of **Omeprazole-N-oxide**, a key metabolite of the widely used proton pump inhibitor, omeprazole. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmacology, providing a step-by-step guide for the laboratory-scale synthesis and characterization of this important compound for research purposes.

## Introduction

**Omeprazole-N-oxide** is a primary metabolite of omeprazole, formed in the body through the action of cytochrome P450 enzymes.<sup>[1][2][3]</sup> As a significant component in the metabolic profile of omeprazole, the availability of pure **Omeprazole-N-oxide** is crucial for a variety of research applications. These include its use as a reference standard in pharmacokinetic and drug metabolism studies, for the investigation of potential off-target effects, and in the study of drug-drug interactions involving the CYP enzyme system.<sup>[1][2][3]</sup> Understanding the synthesis and properties of this metabolite is therefore of high importance for a complete understanding of omeprazole's pharmacology.

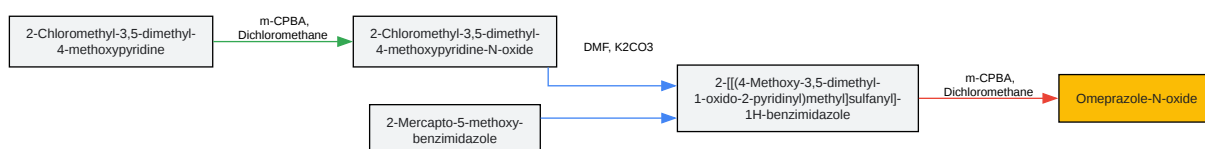
## Synthesis of Omeprazole-N-oxide

The synthesis of **Omeprazole-N-oxide** can be achieved through a multi-step process, beginning with the appropriate pyridine precursor. The overall synthetic strategy involves three

key transformations:

- N-oxidation of the Pyridine Ring: The synthesis commences with the N-oxidation of a substituted pyridine derivative.
- Nucleophilic Substitution: This is followed by a condensation reaction between the N-oxidized pyridine intermediate and a benzimidazole thiol.
- Sulfoxidation: The final step involves the selective oxidation of the sulfide linkage to the corresponding sulfoxide.

A schematic of the overall synthesis is presented below:



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A high-level overview of the synthetic workflow for **Omeprazole-N-oxide**.

## Experimental Protocols

The following protocols provide detailed methodologies for each of the key synthetic steps.

### Step 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide

This initial step involves the N-oxidation of the pyridine starting material.

Protocol:

- Dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine in a suitable solvent such as dichloromethane.<sup>[4]</sup>

- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in dichloromethane to the cooled solution.
- Maintain the reaction mixture at 0-5 °C and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining m-CPBA, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide.
- The crude product can be purified by column chromatography on silica gel.

Parameter	Value	Reference
Starting Material	2-Chloromethyl-3,5-dimethyl-4-methoxypyridine	[4]
Reagent	m-Chloroperoxybenzoic acid (m-CPBA)	[4]
Solvent	Dichloromethane	[4]
Temperature	0-5 °C	[4]
Reaction Time	1-2 hours	[4]
Typical Yield	~52%	[4]

## Step 2: Synthesis of 2-[[[4-Methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole

This step involves the condensation of the N-oxide intermediate with 2-mercapto-5-methoxybenzimidazole.

Protocol:

- To a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide in dimethylformamide (DMF), add 2-mercapto-5-methoxybenzimidazole and potassium carbonate.[4]
- Stir the reaction mixture at ambient temperature for 12-18 hours, monitoring the progress by TLC.
- After completion, pour the reaction mixture into ice-water to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to obtain the crude sulfide product.
- The product can be further purified by recrystallization.

Parameter	Value	Reference
Starting Materials	2-Chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide, 2-Mercapto-5-methoxybenzimidazole	[4]
Reagent	Potassium Carbonate ( $K_2CO_3$ )	[4]
Solvent	Dimethylformamide (DMF)	[4]
Temperature	Ambient	[4]
Reaction Time	12-18 hours	[4]
Typical Yield	Good	[4]

## Step 3: Synthesis of Omeprazole-N-oxide

The final step is the selective oxidation of the sulfide to the sulfoxide.

Protocol:

- Dissolve the sulfide intermediate from Step 2 in dichloromethane and cool the solution to 0 °C.[4]
- Slowly add a solution of m-CPBA (1.0 equivalent) in dichloromethane.

- Stir the reaction at 0 °C for 1 hour.<sup>[4]</sup> The reaction should be carefully monitored to avoid over-oxidation to the sulfone.
- After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude **Omeprazole-N-oxide** can be purified by column chromatography to yield the final product. A mixture of the desired sulfoxide (~90%) and the sulfone byproduct (~10%) is often obtained and requires careful purification.<sup>[4]</sup>

Parameter	Value	Reference
Starting Material	2-[[[4-Methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole	<sup>[4]</sup>
Reagent	m-Chloroperoxybenzoic acid (m-CPBA)	<sup>[4]</sup>
Solvent	Dichloromethane	<sup>[4]</sup>
Temperature	0 °C	<sup>[4]</sup>
Reaction Time	1 hour	<sup>[4]</sup>
Product Ratio	Sulfoxide (~90%), Sulfone (~10%)	<sup>[4]</sup>

## Characterization of Omeprazole-N-oxide

The identity and purity of the synthesized **Omeprazole-N-oxide** should be confirmed by various analytical techniques.

Property	Value	Reference
Chemical Formula	C <sub>17</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub> S	[5]
Molecular Weight	361.42 g/mol	[5]
CAS Number	176219-04-8	[5]
Appearance	White to off-white solid	[1]
Purity	≥98% (commercially available)	[6]
UV/Vis (λ <sub>max</sub> )	272, 303 nm	[6]

#### Spectroscopic Data:

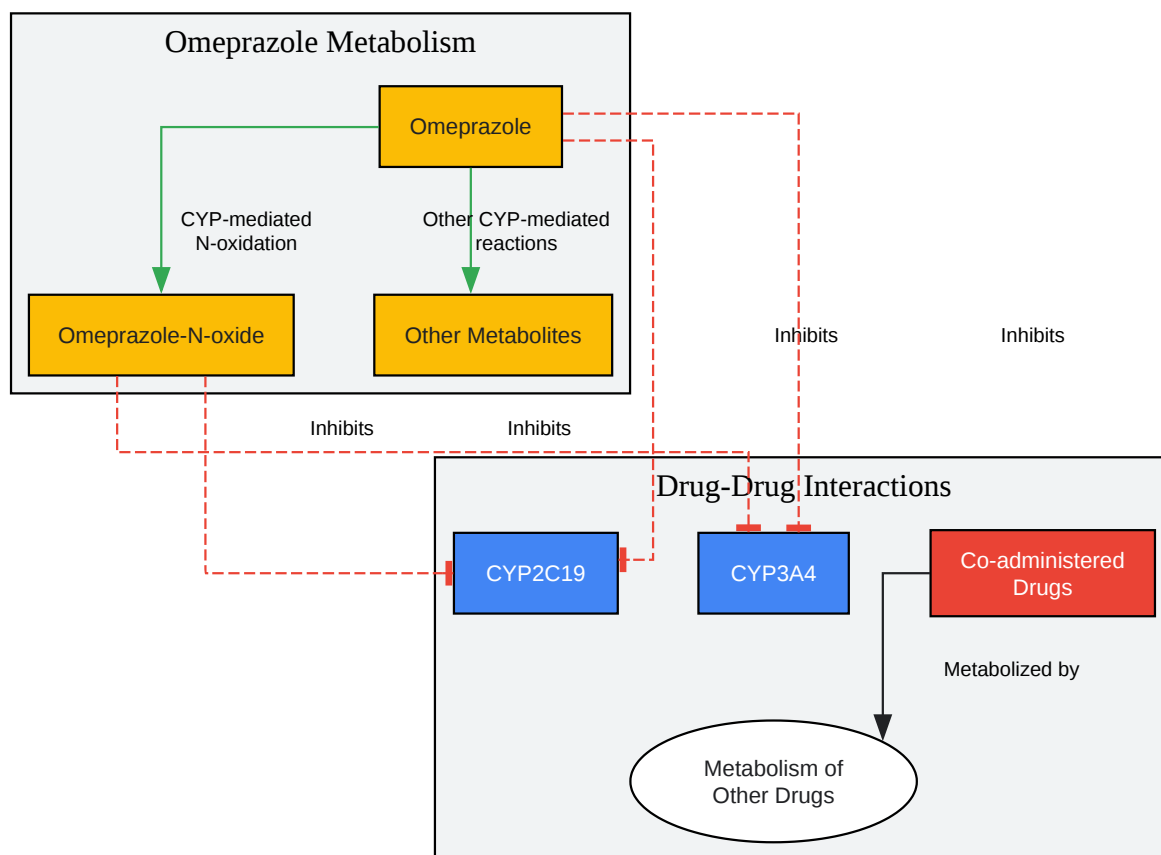
- <sup>1</sup>H NMR (CDCl<sub>3</sub>, δ ppm) of intermediate 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide: 8.06 (s, 1H, Ar-H), 4.93 (s, 2H, CH<sub>2</sub>), 3.77 (s, 3H, OCH<sub>3</sub>), 2.36 (s, 3H, CH<sub>3</sub>), 2.24 (s, 3H, CH<sub>3</sub>).[4]
- Mass Spectrometry: The mass spectrum of **Omeprazole-N-oxide** would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can be compared with literature data for omeprazole and its metabolites.[2]

## Biological Context and Signaling Pathways

**Omeprazole-N-oxide** is a significant metabolite of omeprazole and its primary biological relevance lies in its interaction with drug-metabolizing enzymes, particularly the cytochrome P450 system.

#### Inhibition of CYP Enzymes:

Omeprazole and its metabolites, including the N-oxide, are known to be inhibitors of CYP2C19 and CYP3A4.[1][2][3] This inhibition is a critical factor in potential drug-drug interactions, where the co-administration of omeprazole can affect the metabolism of other drugs cleared by these enzymes. The N-oxide metabolite contributes to the overall inhibitory profile of omeprazole.[1]



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Metabolic formation of **Omeprazole-N-oxide** and its role in CYP enzyme inhibition.

While the direct effects of **Omeprazole-N-oxide** on other cellular signaling pathways are not as extensively studied as the parent compound, it is important to consider that metabolites can sometimes possess their own unique biological activities. Further research is warranted to explore the potential for **Omeprazole-N-oxide** to modulate other cellular targets.

## Conclusion

This application note provides a detailed guide for the synthesis and characterization of **Omeprazole-N-oxide** for research purposes. The provided protocols, data tables, and diagrams offer a comprehensive resource for scientists working in drug development and

related fields. The availability of a reliable synthetic route for this key metabolite will facilitate further research into the pharmacology, metabolism, and potential biological activities of omeprazole and its derivatives.

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